molecular formula C8H14Cl2N2 B3391895 (5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride CAS No. 2551114-96-4

(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B3391895
CAS No.: 2551114-96-4
M. Wt: 209.11 g/mol
InChI Key: PWTAWUCMJADXIH-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride is a high-purity chemical building block for research and development. This dihydrochloride salt, with the CAS number 2551114-96-4 and a molecular weight of 209.12 g/mol, offers enhanced stability and handling properties . The compound features a pyridinemethanamine scaffold, which is a privileged structure in medicinal chemistry due to its hydrogen bonding capacity and ability to coordinate with biological targets . This specific derivative is of significant interest in pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Scientific literature highlights that the 2-pyridinemethanamine moiety is an optimal structural component in the development of potent anti-tuberculosis agents, serving as a key fragment in pyrazolopyrimidine-based inhibitors of mycobacterial ATP synthase . For laboratory safety, this compound carries the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate precautions and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive product data, including detailed structural information and pricing, please inquire with our sales team.

Properties

IUPAC Name

(5,6-dimethylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-9)10-7(6)2;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTAWUCMJADXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551114-96-4
Record name 1-(5,6-dimethylpyridin-2-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5,6-dimethylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high yield and purity. The final product is then purified and crystallized to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Purity (%) CAS Number Key Notes
(6-Chloropyridin-2-yl)methanamine dihydrochloride Chloro (position 6) C₆H₉Cl₃N₂ 215.50 N/A 1557921-62-6 Higher molecular weight due to Cl; potential halogen bonding interactions .
(5,6-Dimethoxypyridin-2-yl)methanamine Methoxy (positions 5, 6) C₈H₁₂N₂O₂ 168.20 N/A 1112850-40-4 Methoxy groups may enhance solubility and modulate pharmacokinetics .
{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride Dioxolo fused ring C₇H₁₀Cl₂N₂O₂ 225.07 N/A 2060043-14-1 Oxygen-rich structure improves solubility; fused ring may restrict conformation .
[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride Cyclopentyl substituent C₇H₁₆Cl₂N₂ 201.14 N/A 1803601-61-7 Bulky cyclic group may impact receptor selectivity .

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Steric Considerations: Dimethyl groups at positions 5 and 6 introduce steric hindrance, which could reduce binding to flat aromatic pockets compared to smaller substituents like hydrogen or single halogens .

Hazards and Safety: Limited toxicological data are available for most dihydrochloride salts in the evidence. For example, "(2S)-2,5-Diaminopentanamide dihydrochloride" () lacks thorough toxicological studies, suggesting caution in handling all similar compounds .

Notes

Comparisons are extrapolated from structural analogs.

Research Gaps : Further studies are needed to evaluate the toxicological profiles, metabolic stability, and receptor affinity of these compounds.

Regulatory Considerations : Compounds like "(6-Chloropyridin-2-yl)methanamine dihydrochloride" may require stringent handling protocols due to halogen content and undefined hazards .

Biological Activity

(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis methods, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 5 and 6 positions with methyl groups and possesses a methanamine functional group. Its molecular formula is C8H12Cl2N2\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_2 with a molecular weight of approximately 209.11 g/mol. The dihydrochloride form enhances its solubility in water, making it suitable for various applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Antioxidant Properties : It demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Agrochemical Potential : Research suggests that this compound can be utilized in agricultural chemistry due to its biological activity against pests and pathogens.

Interaction Studies

Studies have focused on the compound's binding affinity to different biological targets. Its specific substitution pattern on the pyridine ring influences its reactivity and biological activity compared to structurally similar compounds.

Comparison Table of Related Compounds

Compound NameMolecular FormulaNotable Features
2-Amino-5-methylpyridineC6_6H7_7NExhibits similar biological activity; simpler structure.
3-Amino-4-methylpyridineC6_6H7_7NDifferent position of amino group; potential for different reactivity.
4-(Aminomethyl)pyridineC6_6H8_8NContains an amino group at a different position; used in similar applications.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Key methods include:

  • Pyridine Derivative Reactions : Utilizing pyridine derivatives as starting materials to introduce the methanamine group.
  • Methylation Processes : Employing methylating agents to achieve the desired substitution on the pyridine ring.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Antimicrobial Efficacy : In a study evaluating its antimicrobial properties, this compound was found to inhibit the growth of several bacterial strains, demonstrating its potential as a lead compound for antibiotic development.
  • Oxidative Stress Protection : Another study examined its antioxidant effects in cellular models exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective benefits against cellular damage.
  • Agrochemical Applications : Research into its use as an agrochemical revealed promising results in controlling plant pathogens, indicating potential utility in sustainable agriculture practices.

Q & A

Q. What are the standard synthetic routes for preparing (5,6-dimethylpyridin-2-yl)methanamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves alkylation or amination of pyridine derivatives under controlled conditions. Key parameters include maintaining a pH of 8–10 (using bases like NaOH or KOH) and temperatures between 60–80°C to prevent side reactions. For dihydrochloride salt formation, hydrochloric acid is introduced in stoichiometric excess during the final quench step . Continuous flow reactors may improve scalability by ensuring consistent mixing and reducing impurities .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyridine ring substitution pattern and methyl group positions. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. X-ray crystallography may resolve ambiguities in stereochemistry, though it requires high-quality crystals .

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show minimal degradation (<2%) when stored in desiccated, light-protected environments. Free bases, in contrast, exhibit hygroscopicity and lower thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from impurities or stereochemical variations. For example, chiral impurities in diastereomeric mixtures can skew receptor-binding assays. Mitigation strategies include:

  • Rigorous purification via preparative HPLC .
  • Chiral chromatography to isolate enantiomers .
  • Computational modeling (e.g., molecular docking) to predict stereospecific interactions .

Q. What methodologies are used to optimize reaction yields while minimizing byproducts in large-scale synthesis?

Design of Experiments (DoE) frameworks identify critical variables (e.g., solvent polarity, catalyst loading). For example:

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates .
  • Catalyst systems: Pd/C or Ni catalysts enhance reductive amination efficiency .
  • In-line IR spectroscopy monitors intermediate formation, enabling real-time adjustments .

Q. How do structural modifications (e.g., fluorination or bromination) alter the compound’s pharmacokinetic properties?

Fluorination at the pyridine ring’s 4-position increases metabolic stability by reducing CYP450-mediated oxidation. Bromination at the 6-position enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuropharmacology studies. These modifications require re-optimization of salt-forming conditions to maintain crystallinity .

Q. What strategies are employed to validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Radiolabeled analogs (³H or ¹⁴C) quantify binding affinity in membrane preparations .
  • Knockout models : CRISPR-Cas9-edited cell lines confirm target specificity .
  • Metabolite profiling : LC-MS/MS identifies active metabolites in hepatic microsomes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride

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